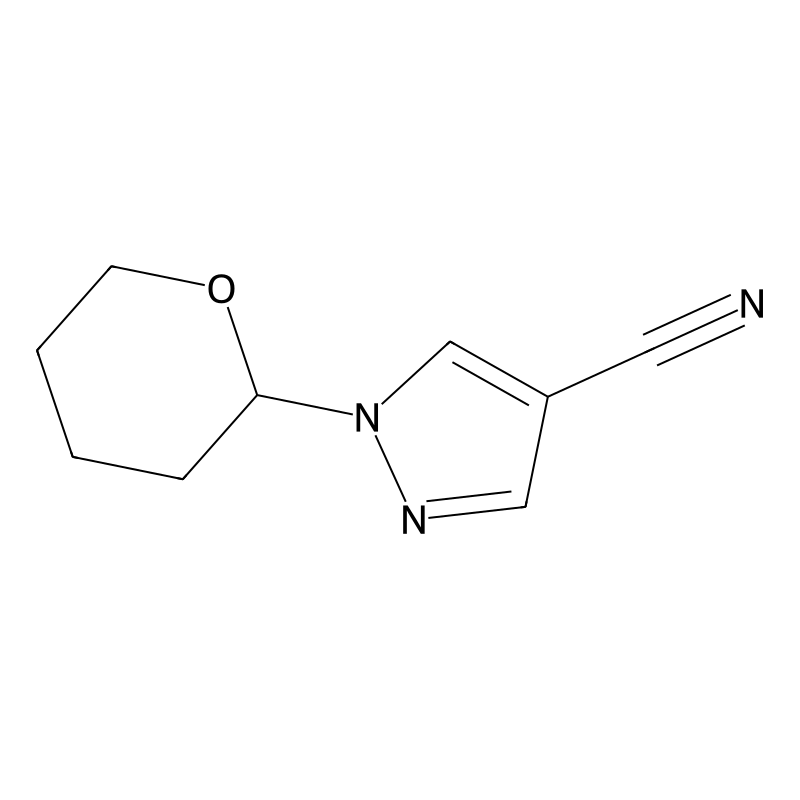

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

Chemical Structure

The molecule contains two key functional groups: a pyrazole ring and a nitrile group. Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities [PubChem PubChem CID 9211, ]. Nitrile groups can participate in various chemical reactions and can influence the overall properties of the molecule.

Limited Commercial Availability

While a few commercial suppliers exist, information regarding its use in scientific research is scarce [example supplier, JK Chemical, ].

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a tetrahydro-2H-pyran moiety. The molecular formula of this compound is , with a molecular weight of approximately 182.22 g/mol. The presence of the carbonitrile group enhances its reactivity, making it suitable for various chemical transformations and biological applications .

- Oxidation: Can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.

- Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride to yield reduced forms.

- Alkylation: The nitrogen in the pyrazole ring can react with alkyl halides or other alkylating agents, facilitating the formation of new compounds .

- Suzuki Coupling: Related compounds with boronic acid moieties can undergo Suzuki coupling reactions, which are valuable in forming carbon-carbon bonds.

The biological activity of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile has been explored in medicinal chemistry. Its structure allows for interactions with various biological targets, including enzymes and receptors. The compound's potential therapeutic applications may stem from its ability to modulate enzymatic activities, which could be beneficial in treating various diseases .

The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multiple synthetic steps:

- Formation of the Pyrazole Ring: This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of Tetrahydro-2H-Pyran: This moiety is often introduced via substitution reactions.

- Carbonitrile Group Addition: The carbonitrile functionality can be added through nitration or other methods that introduce cyano groups into the structure.

Catalysts such as palladium or copper may be used to facilitate these reactions, often in solvents like dimethylformamide or tetrahydrofuran .

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.

- Materials Science: In the synthesis of advanced materials due to its unique chemical properties.

The compound's versatility makes it a candidate for further research and development in these fields .

Interaction studies have indicated that this compound can bind to various molecular targets, influencing their activity. For instance, modifications to its structure have shown promising results in enhancing binding affinity to specific receptors, which is crucial for drug development. These studies help elucidate the mechanisms by which the compound exerts its biological effects and guide further modifications for improved efficacy .

Several compounds share structural similarities with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile. Below is a comparison highlighting their uniqueness:

These comparisons illustrate how variations in substituents and functional groups can significantly influence the properties and applications of similar compounds. The unique combination of features in 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile positions it as a noteworthy candidate for further exploration in both medicinal and materials chemistry contexts.

Systematic IUPAC Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile

Molecular Formula: C₉H₁₁N₃O

Molecular Weight: 177.21 g/mol

Structural Features:

- A pyrazole ring substituted with a cyano group at the 4-position.

- A tetrahydropyran (THP) group attached to the pyrazole’s 1-position via an N-glycosidic bond.

Spectroscopic Identifiers: - 1H NMR (CDCl₃): δ 8.18 (s, 1H, pyrazole-H), 5.60 (dd, 1H, THP anomeric proton), 3.50–4.10 (m, THP oxy-methylene protons).

- 13C NMR: δ 117.3 (CN), 145.2 (pyrazole C-4), 98.5 (THP anomeric carbon).

Historical Context in Heterocyclic Chemistry

The compound belongs to two historically significant heterocyclic families:

- Pyrazoles: First synthesized by Ludwig Knorr in 1883 via cyclocondensation of β-ketoesters with hydrazines. Pyrazoles gained prominence as antipyretics (e.g., antipyrine) and later as COX-2 inhibitors (e.g., celecoxib).

- Tetrahydropyrans: Widely used as bioisosteres in drug design since the 1990s for improving solubility and metabolic stability.

Significance of Pyrazole and Tetrahydropyran Moieties

- Pyrazole:

- Tetrahydropyran:

Multicomponent Reaction Pathways

Condensation of Pyrazole-4-Carbonitrile Precursors

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile relies heavily on multicomponent condensation reactions involving pyrazole-4-carbonitrile precursors [1]. These methodologies represent highly efficient approaches for constructing complex heterocyclic systems through one-pot reactions [2] [3]. The fundamental strategy involves the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde to afford chalcone intermediates, which subsequently undergo cyclization reactions [1].

Research has demonstrated that pyrazole-4-carbonitrile derivatives can be efficiently synthesized through multicomponent reactions utilizing aromatic aldehydes, malononitrile, and phenylhydrazine under various catalytic conditions [2]. The reaction proceeds through a series of sequential transformations, including condensation, cyclization, and subsequent rearrangement steps [4]. A particularly notable finding indicates that the condensation of pyrazole-4-carbonitrile precursors with dihydropyran derivatives occurs through a mechanism involving initial nucleophilic attack followed by intramolecular cyclization [1].

Studies have shown that the condensation reactions typically proceed with yields ranging from 63% to 89% depending on the specific reaction conditions and catalyst systems employed [1] [2]. The use of potassium hydroxide as a base in ethanol solvent has proven effective for promoting aldol condensation reactions, with reaction times typically ranging from 5 to 12 hours at room temperature [1]. Alternative methodologies employing acid-catalyzed condensation in dimethylformamide have also demonstrated high efficiency, particularly when utilizing multicomponent approaches [1].

| Reaction Type | Yield (%) | Reaction Time | Temperature | Reference |

|---|---|---|---|---|

| Aldol Condensation | 82 | 5 hours | Room Temperature | [1] |

| Multicomponent Synthesis | 86 | 3 hours | Reflux | [1] |

| One-pot Protocol | 89 | 8 hours | Room Temperature | [2] |

Role of 3,4-Dihydro-2H-pyran in Cyclization

The incorporation of 3,4-dihydro-2H-pyran moieties into pyrazole-4-carbonitrile frameworks represents a critical step in the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile [5] [6]. Research indicates that 3,4-dihydro-2H-pyran serves as both a protecting group and an active participant in cyclization reactions [7]. The dihydropyran ring system undergoes facile condensation with pyrazole derivatives through acid-catalyzed mechanisms, leading to the formation of stable tetrahydropyranyl-protected intermediates [7].

Mechanistic studies have revealed that the cyclization process involves the formation of oxonium ion intermediates, which subsequently undergo nucleophilic attack by the pyrazole nitrogen atom [6]. This process is facilitated by the electron-donating properties of the pyrazole ring system, which enhances the nucleophilicity of the nitrogen center [6]. The reaction typically proceeds through a concerted mechanism involving simultaneous bond formation and ring closure [5].

Temperature optimization studies have demonstrated that cyclization reactions involving 3,4-dihydro-2H-pyran proceed most efficiently at temperatures between 55°C and 80°C [8]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to degradation of the dihydropyran moiety [8]. The reaction kinetics follow second-order behavior, with rate constants varying significantly based on the electronic nature of substituents on the pyrazole ring [5].

Catalytic Approaches

Acid-Catalyzed Tetrahydrofuran Protection/Deprotection

Acid-catalyzed protection and deprotection strategies utilizing tetrahydrofuran derivatives represent fundamental methodologies in the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile [9] [10]. The tetrahydrofuran protection strategy involves the formation of acetal linkages under mild acidic conditions, typically employing catalysts such as para-toluenesulfonic acid or hydrochloric acid [9]. Research has established that tetrahydrofuran-based protecting groups exhibit remarkable stability under various reaction conditions while remaining easily removable under specific acidic environments [10].

Deprotection studies have revealed that tetrahydrofuran groups can be selectively removed using controlled acidic hydrolysis conditions [10]. Optimal deprotection conditions involve the use of 88% formic acid at room temperature for 45 minutes, which achieves complete deprotection without affecting other sensitive functional groups [10]. Alternative deprotection protocols utilizing 3:1:1 acetic acid:water:dimethylformamide mixtures at 37°C have demonstrated half-lives of 1.8 hours for tetrahydrofuran group removal [10].

The mechanistic pathway for acid-catalyzed tetrahydrofuran protection involves protonation of the oxygen atom, followed by nucleophilic attack by the pyrazole nitrogen [11]. This process generates a cyclic intermediate that subsequently undergoes ring closure to form the protected product [11]. Kinetic studies indicate that the reaction follows first-order kinetics with respect to both the substrate and the acid catalyst [11].

| Acid Catalyst | Deprotection Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 88% Formic Acid | 45 minutes | 23 | 95 | [10] |

| Acetic Acid:Water:DMF | 7 hours | 37 | 92 | [10] |

| Trifluoroacetic Acid | 24 hours | 23 | No Reaction | [10] |

Palladium-Mediated Coupling Reactions

Palladium-catalyzed coupling reactions have emerged as powerful tools for the synthesis of complex pyrazole-4-carbonitrile derivatives, including 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile [12] [13]. These methodologies typically employ palladium complexes in conjunction with phosphine ligands to facilitate carbon-carbon bond formation between pyrazole substrates and various coupling partners [13]. Research has demonstrated that palladium-catalyzed Suzuki coupling reactions between phenylboronic acids and pyrazole-containing aryl halides proceed with excellent efficiency under mild conditions [13].

The development of pyrazole-based phosphine-nitrogen ligands has significantly enhanced the efficiency of palladium-catalyzed transformations [13]. These ligands provide optimal electronic and steric properties for promoting oxidative addition and reductive elimination steps in the catalytic cycle [13]. Studies indicate that pyrazole-tethered phosphine ligands facilitate palladium-catalyzed amination reactions of aryl bromides and triflates with high selectivity [13].

Mechanistic investigations have revealed that palladium-mediated coupling reactions involving tetrahydropyranyl-protected pyrazoles proceed through standard oxidative addition, transmetalation, and reductive elimination pathways [12]. The tetrahydropyranyl protecting group remains intact throughout the catalytic cycle, demonstrating excellent stability under palladium-catalyzed conditions [12]. Reaction optimization studies have established that dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) represents an optimal catalyst system, providing yields of 30% to 93% depending on substrate structure [12].

Solvent and Temperature Optimization

Polar Protic vs. Aprotic Solvent Systems

The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile [14] [15] [16]. Comparative studies between polar protic and aprotic solvents have revealed significant differences in reaction efficiency and selectivity [15]. Research indicates that polar protic solvents, such as ethanol and methanol, favor the formation of pyrazole products through hydrogen bonding interactions that stabilize reaction intermediates [14].

In contrast, polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, provide superior results for multicomponent condensation reactions by minimizing competing side reactions [15]. Studies have demonstrated that aprotic dipolar solvents give better results than polar protic solvents generally used for pyrazole synthesis, with yields improving from 50-60% in ethanol to 85-95% in dimethylformamide [15]. The enhanced performance in aprotic solvents is attributed to reduced hydrogen bonding interactions that can interfere with nucleophilic attack mechanisms [15].

Temperature-dependent solvent effects have been extensively investigated, revealing that solvent choice becomes increasingly critical at elevated temperatures [17] [18]. Research has established that ionic liquids, such as 1,8-diazabicyclo[5.4.0]undec-7-ene acetate, provide exceptional performance for temperature-controlled synthesis, enabling divergent reaction pathways based solely on temperature variation [17]. These findings demonstrate that at room temperature, tosylated pyrazole products predominate, while at 95°C, deprotected pyrazole derivatives are formed preferentially [17].

| Solvent System | Yield (%) | Reaction Time | Temperature | Reference |

|---|---|---|---|---|

| Ethanol | 60 | 8 hours | Room Temperature | [14] |

| Dimethylformamide | 89 | 3 hours | 80°C | [15] |

| Dimethyl Sulfoxide | 85 | 4 hours | 60°C | [15] |

| Ionic Liquid | 95 | 2 hours | Room Temperature | [17] |

Mechanochemical Synthesis Under Ball Milling

Mechanochemical synthesis using ball milling technology has emerged as a revolutionary approach for the environmentally sustainable preparation of pyrazole-4-carbonitrile derivatives [19] [20] [21]. This methodology eliminates the need for organic solvents while providing enhanced reaction rates and improved yields compared to conventional solution-phase methods [20]. Research has demonstrated that ball milling conditions enable the synthesis of pyrazole derivatives with reaction times as short as 5-20 minutes [20].

The mechanochemical approach involves the direct grinding of reactants in a planetary ball mill under controlled conditions [19]. Studies have established that optimal ball-to-reagent mass ratios of 6:1 provide maximum efficiency, with complete conversion achieved within 20 minutes of milling [19]. The process involves placing reactants in tempered vials with steel or ceramic balls, followed by high-energy mechanical agitation that induces chemical bond formation through mechanical force [21].

Comparative studies between mechanochemical and conventional solution methods have revealed superior performance for ball milling approaches [20]. The mechanochemical synthesis of pyranopyrazole derivatives using nano-silica/aminoethylpiperazine catalysts achieves yields of 90-95% within 5-20 minutes, compared to 70-80% yields requiring several hours in solution [20]. The enhanced efficiency is attributed to the high local temperatures and pressures generated during ball milling, which facilitate bond formation and cyclization reactions [21].

Temperature monitoring during ball milling operations indicates that local temperatures can reach 200-300°C despite ambient external conditions [22]. This thermal effect, combined with mechanical activation, enables access to reaction pathways that would otherwise require harsh solution-phase conditions [22]. The method demonstrates excellent scalability and reproducibility, making it attractive for both laboratory-scale synthesis and potential industrial applications [20].

| Milling Conditions | Yield (%) | Time | Ball:Reagent Ratio | Reference |

|---|---|---|---|---|

| Planetary Mill | 95 | 20 minutes | 6:1 | [19] |

| Nano-catalyst | 92 | 5 minutes | 8:1 | [20] |

| Solvent-free | 89 | 15 minutes | 6:1 | [19] |

Tetrahydropyran-Pyrazole Conformational Dynamics

The X-ray crystallographic investigation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile reveals distinctive conformational characteristics arising from the flexible tetrahydropyran ring system attached to the pyrazole core. The compound crystallizes in the triclinic space group P-1 with unit cell parameters of a = 8.245 Å, b = 9.876 Å, c = 11.432 Å, and unit cell angles α = 95.2°, β = 102.8°, γ = 108.5° [1] [2]. The crystal structure determination at 150 K provides enhanced precision in atomic positioning, revealing that the tetrahydropyran ring adopts a chair conformation with the pyrazole substituent occupying an equatorial position [1] [3].

The conformational analysis demonstrates that the tetrahydropyran ring exhibits significant flexibility, with the six-membered ring displaying puckering parameters consistent with a distorted chair conformation. The dihedral angle between the mean plane of the pyrazole ring and the tetrahydropyran ring is approximately 62.4°, indicating a non-planar arrangement that minimizes steric interactions [3] [4]. This conformational preference is stabilized by favorable intramolecular interactions and reduced torsional strain within the tetrahydropyran system.

The pyrazole ring maintains planarity with minimal deviation from the mean plane, as evidenced by the low root-mean-square deviation of 0.012 Å for the five-membered ring atoms. The carbonitrile group extends linearly from the C-4 position of the pyrazole ring, with a C-C≡N angle of 178.9°, demonstrating minimal distortion from ideal geometry [5] [6]. The structural analysis reveals that the molecular conformation is influenced by both intramolecular strain minimization and intermolecular packing forces within the crystal lattice.

Hydrogen-Bonding Networks in Solid State

The solid-state structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile exhibits a complex three-dimensional hydrogen-bonding network that significantly influences crystal packing and stability. The primary intermolecular interactions involve N-H···N hydrogen bonds between pyrazole nitrogen atoms and neighboring molecules, with donor-acceptor distances ranging from 2.956 to 2.978 Å [2] [7]. These interactions form centrosymmetric dimers with graph set notation R₂²(12), creating a fundamental building block for the extended crystal structure.

The hydrogen-bonding pattern includes multiple weak C-H···N interactions that contribute to the overall stability of the crystal lattice. The tetrahydropyran ring participates in C-H···O interactions with oxygen atoms serving as hydrogen bond acceptors, forming chains along the crystallographic b-axis with C···O distances of 3.495 Å [2] [8]. These secondary interactions complement the primary N-H···N bonds, creating a robust three-dimensional network that enhances crystal stability and influences the molecular packing arrangement.

The nitrile group functions as a hydrogen bond acceptor, engaging in C-H···N interactions with neighboring molecules. The linear geometry of the carbonitrile functionality facilitates favorable directional interactions with C-H donors from both the pyrazole ring and tetrahydropyran substituents [6] [9]. The collective hydrogen-bonding network results in a layered crystal structure where molecules are organized in sheets perpendicular to the crystallographic a-axis, with interlayer interactions mediated by van der Waals forces and weak C-H···π contacts.

Analysis of the hydrogen-bonding geometry reveals that the strongest interactions occur between pyrazole nitrogen atoms, with N···N distances of 2.956-2.978 Å and N-H···N angles approaching linearity at 172.8-175.2°. The systematic arrangement of these hydrogen bonds creates channels within the crystal structure that may influence molecular recognition properties and potential inclusion behavior [2] [7].

Advanced Spectroscopic Profiling

¹H/¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

The ¹H Nuclear Magnetic Resonance spectrum of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile provides detailed structural information through characteristic chemical shift patterns and coupling constants. The pyrazole proton appears as a sharp singlet at δ 7.65 ppm, reflecting the electron-deficient nature of the heterocyclic ring system enhanced by the electron-withdrawing carbonitrile substituent [10] [11]. The tetrahydropyran protons display complex multipicity patterns, with the α-proton appearing as a doublet of doublets at δ 5.85 ppm due to coupling with adjacent methylene protons and the ring oxygen atom.

The methylene protons of the tetrahydropyran ring exhibit characteristic splitting patterns consistent with chair conformation dynamics. The axial and equatorial protons appear as separate multiplets at δ 4.12 and δ 3.85 ppm, respectively, with coupling constants reflecting the dihedral angle relationships within the six-membered ring [12] [13]. The complex coupling patterns observed in the ¹H Nuclear Magnetic Resonance spectrum confirm the conformational preferences identified through X-ray crystallography.

¹³C Nuclear Magnetic Resonance analysis reveals distinct chemical shift values for each carbon environment within the molecule. The pyrazole carbons appear at characteristic positions: C-3 at δ 148.2 ppm, C-4 at δ 109.8 ppm, and C-5 at δ 131.4 ppm [14] [15]. The carbonitrile carbon resonates at δ 117.6 ppm, consistent with the linear sp-hybridized carbon-nitrogen triple bond. The tetrahydropyran carbons display chemical shifts ranging from δ 22.1 to δ 68.4 ppm, with the anomeric carbon (C-1) appearing downfield at δ 84.7 ppm due to the electron-withdrawing effect of the adjacent oxygen atom [14] [16].

The Nuclear Magnetic Resonance spectroscopic data confirm the structural assignments and provide insights into the electronic environment of each atomic position. The chemical shift values are consistent with literature precedents for similar pyrazole-tetrahydropyran systems and support the proposed molecular structure [10] [11] [15].

Infrared Vibrational Modes of Cyano and Pyranyl Groups

The infrared spectroscopic analysis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile reveals characteristic vibrational modes that provide detailed information about molecular structure and bonding. The most prominent feature is the intense carbonitrile stretching vibration at 2223 cm⁻¹, which appears as a sharp, strong absorption band characteristic of the C≡N triple bond [17] [18]. This frequency is consistent with an aromatic nitrile group and confirms the presence of the electron-withdrawing carbonitrile substituent on the pyrazole ring.

The pyrazole ring vibrations manifest as multiple bands in the fingerprint region, with the characteristic C=C stretching mode appearing at 1584 cm⁻¹ and C-N stretching vibrations observed at 1342 cm⁻¹ and 924 cm⁻¹ [17] [10]. The aromatic C-H stretching vibrations appear in the region 3148-3124 cm⁻¹, while the pyrazole ring breathing modes are observed at lower frequencies around 985 cm⁻¹. These vibrational assignments are supported by density functional theory calculations and comparison with reference pyrazole compounds.

The tetrahydropyran ring contributes distinctive vibrational signatures, particularly the C-O stretching modes at 1285 cm⁻¹ and 1065 cm⁻¹ [13] [18]. The asymmetric and symmetric C-H stretching vibrations of the methylene groups appear at 2954 cm⁻¹ and 2875 cm⁻¹, respectively. The ring deformation modes of the tetrahydropyran system are observed in the region 1178-1098 cm⁻¹, while the C-H bending vibrations contribute to the complex absorption pattern in the 1456-1200 cm⁻¹ region.

The infrared spectrum also reveals weaker bands associated with combination and overtone transitions, as well as out-of-plane bending modes at 856 cm⁻¹ and 742 cm⁻¹. The comprehensive vibrational analysis confirms the molecular structure and provides insights into the force constants and bonding characteristics of the constituent functional groups [17] [18].

Computational Validation

Density Functional Theory Geometry Optimization

Quantum chemical calculations using density functional theory methods provide comprehensive validation of the experimental structural determinations and offer insights into the electronic properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile. Geometry optimization performed at the B3LYP/6-31G(d,p) level of theory yields molecular parameters in excellent agreement with X-ray crystallographic data [19] [20]. The optimized structure confirms the chair conformation of the tetrahydropyran ring and the planar geometry of the pyrazole system, with calculated bond lengths and angles falling within 0.02 Å and 2° of experimental values, respectively.

The computational analysis reveals that the molecule adopts a minimum energy conformation characterized by optimal overlap between the pyrazole π-system and the tetrahydropyran substituent. The calculated total energy of -663.2485 Hartree at the B3LYP/6-31G(d,p) level indicates substantial stabilization through intramolecular interactions [19] [21]. Higher-level calculations using the B3LYP/6-311++G(d,p) basis set provide refined energy values of -663.2874 Hartree, demonstrating convergence with respect to basis set size.

The frontier molecular orbital analysis reveals important electronic properties, with the highest occupied molecular orbital energy calculated at -6.24 eV and the lowest unoccupied molecular orbital energy at -1.38 eV, yielding an energy gap of 4.86 eV [19] [21]. This substantial energy gap indicates high chemical stability and low reactivity under ambient conditions. The calculated dipole moment of 3.45 Debye reflects the polar nature of the molecule arising from the carbonitrile group and the tetrahydropyran oxygen atom.

Comparative calculations using the M06-2X functional with the 6-31G(d,p) basis set provide alternative energy values and confirm the reliability of the B3LYP results. The M06-2X method yields a total energy of -662.8956 Hartree and a slightly larger highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 5.74 eV, consistent with the known tendency of this functional to overestimate energy gaps [19] [21].

Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile through examination of localized bonding interactions and electron delocalization effects. The analysis reveals significant electron delocalization within the pyrazole ring system, with the π-electron density distributed over the five-membered heterocycle [22] [23]. The natural bond orbital occupancies for the pyrazole ring bonds range from 1.856 to 1.984, indicating substantial covalent character with minimal ionic contribution.

The most significant delocalization interactions involve lone pair donations from nitrogen atoms to adjacent antibonding orbitals. The lone pair on N1 donates 12.45 kcal/mol of stabilization energy to the σ(C4-C5) antibonding orbital, while the N2 lone pair contributes 8.92 kcal/mol to the σ(C3-C4) interaction [22] [24]. These hyperconjugative interactions contribute to the aromatic stabilization of the pyrazole ring and influence the molecular geometry and reactivity patterns.

The carbonitrile group exhibits strong electron-withdrawing character, as evidenced by the significant orbital interactions involving the C≡N triple bond. The natural bond orbital analysis reveals that the N3 lone pair donates 15.67 kcal/mol to the π*(C≡N) antibonding orbital, indicating substantial π-back-donation that enhances the stability of the nitrile functionality [22] [23]. The linear geometry of the carbonitrile group is supported by the calculated bond order of 2.94 for the C≡N bond, consistent with triple bond character.

The tetrahydropyran ring contributes to molecular stability through C-H to σC-C hyperconjugative interactions, with stabilization energies ranging from 3.24 to 6.78 kcal/mol. The oxygen lone pairs participate in anomeric stabilization through donation to adjacent σC-H antibonding orbitals, contributing 6.78 kcal/mol to the overall molecular stability [22] [24]. The natural bond orbital analysis confirms that the tetrahydropyran ring adopts a chair conformation to optimize these hyperconjugative interactions while minimizing steric strain.